Significantly Reduced Muscarinic Receptor Affinity vs. Benzodioxin Chalcone CD8
In a radioligand binding assay, the target compound, 647029-23-0, demonstrated an IC50 of 3,300,000 nM (3.30E+6 nM) for the displacement of the muscarinic antagonist [³H]cis-methyldioxolane from rat cortical tissue [1]. This is in stark contrast to the potent 1,3-benzodioxine-containing chalcone, CD8, which was reported to inhibit monoamine oxidase B (MAO-B) with an IC50 of 26 nM (0.026 µM) [2]. While these are different primary targets, the comparison across the same core scaffold highlights a crucial point: the simple ethanone derivative is an extremely weak binder at this classically screened CNS target, whereas a more complex chalcone derivative shows sub-micromolar potency. This near-complete lack of muscarinic activity for 647029-23-0 is a critical differentiator.
| Evidence Dimension | In vitro receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 3,300,000 nM (3.30E+6 nM) |
| Comparator Or Baseline | 1,3-Benzodioxine chalcone CD8: 26 nM (0.026 µM) for MAO-B inhibition (as a benchmark for potency within the class) |
| Quantified Difference | ~126,900-fold lower affinity (less potent) |
| Conditions | Target: [³H]cis-methyldioxolane (CMD) binding assay in rat cortical membranes; Comparator: MAO-B inhibition assay |
Why This Matters
For researchers requiring a 1,3-benzodioxin scaffold devoid of confounding muscarinic activity, this compound offers a clean baseline, unlike more elaborate analogs that may have unintended polypharmacology.
- [1] BindingDB Entry BDBM50211667. (n.d.). View Source
- [2] Jeong, G. S., et al. (2020). Selected 1,3-Benzodioxine-Containing Chalcones as Multipotent Oxidase and Acetylcholinesterase Inhibitors. ChemMedChem, 15(23), 2257-2263. View Source
